1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-
Description
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₁₆H₂₄N₂O (molecular weight: 260.38 g/mol), and it is structurally characterized by a central spiro ring system (5.5 fusion) with a benzyl (phenylmethyl) group at the 9-position . This compound has garnered significant interest in medicinal chemistry due to its conformational rigidity, high Fsp³ character, and adaptability in drug design, particularly as a pharmacophoric element in agonists for free fatty acid receptor 1 (FFA1/GPR40) and as a scaffold in antibacterial agents .
Key synthetic routes involve reductive amination of aldehyde intermediates with spirocyclic amines and subsequent Boc deprotection . The benzyl substituent at the 9-position is critical for enhancing lipophilicity, which drives potency in FFA1 agonism .
Properties
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-15(7-3-1)14-17-11-9-16(10-12-17)8-4-5-13-18-16/h1-3,6-7H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYSAXWXSROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protocol
-
Reductive Amination :
-
Spirocyclization :
-
Ring-Opening Alkylation :
Table 2: Multi-Step Synthesis Yield Comparison
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH3CN, HOAc | 65% | |
| Spirocyclization | Trimethylsulfoxonium iodide | 50% | |
| Alkylation | BenzylMgBr | 45% |
This sequence offers flexibility in modifying substituents but suffers from cumulative yield losses due to multiple purification steps.
Olefin Metathesis for Spiro Ring Formation
Olefin metathesis, catalyzed by ruthenium complexes (e.g., Grubbs catalyst), provides an alternative route to access the spiro framework.
Procedure Overview
-
Diene Preparation : A diene precursor containing both piperidine and tetrahydrofuran moieties is synthesized via Wittig or Horner-Wadsworth-Emmons reactions.
-
Metathesis : The diene undergoes ring-closing metathesis (RCM) in dichloromethane at 40°C for 12–24 hours.
-
Hydrogenation : The resulting spirocyclic olefin is hydrogenated using palladium on carbon (Pd/C) under H₂ gas to saturate double bonds.
Key Challenges
-
Catalyst Loading : Grubbs catalyst (5–10 mol%) is required for efficient RCM, increasing costs.
-
Byproduct Formation : Competing polymerization necessitates precise stoichiometric control.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis leverages resin-bound intermediates to streamline purification and scale-up.
Workflow
-
Resin Functionalization : Wang resin is functionalized with a carboxylic acid derivative of piperidine.
-
Spirocyclization : On-resin cyclization using DCC/NHS chemistry forms the spirocyclic core.
-
Benzylation : The immobilized intermediate is treated with benzyl bromide in DMF, followed by cleavage from the resin using trifluoroacetic acid (TFA).
Advantages
Biocatalytic Approaches for Enantioselective Synthesis
Emerging methods employ enzymes to achieve stereocontrol in spirocyclic systems.
Example Protocol
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 9-(phenylmethyl)-1-oxa-9-azaspiro[5.5]undecane with structurally related spirocyclic compounds, highlighting differences in substituents, biological activity, and pharmacological relevance:
Key Comparative Insights
Lipophilicity and FFA1 Activity: The 9-benzyl substituent in 1-oxa-9-azaspiro[5.5]undecane is pivotal for FFA1 agonism, achieving nanomolar EC₅₀ values comparable to TAK-875 (fasiglifam) . Polar substituents (e.g., pyrrolidinyl, pyridyloxy) reduce potency due to decreased lipophilicity, underscoring the importance of hydrophobic interactions in FFA1 ligand-receptor binding . By contrast, unsubstituted 1-oxa-9-azaspiro[5.5]undecane is inactive, highlighting the necessity of lipophilic groups for activity .
Antibacterial Activity :
- Derivatives of 1-oxa-9-azaspiro[5.5]undecane in ciprofloxacin analogs demonstrate potent activity against Gram-negative Acinetobacter baumannii (MIC = 0.25–2 µg/mL), surpassing ciprofloxacin in some cases. The spirocyclic scaffold enhances conformational rigidity, improving target engagement .
- In antituberculosis applications, benzyl-substituted derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC = 1.6 µg/mL), likely via MmpL3 protein inhibition .
Structural Modifications and Target Selectivity: Altering the heteroatom arrangement (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) shifts activity to sigma1 receptor antagonism, demonstrating how core modifications redirect biological targeting . 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives exhibit antihypertensive effects via α1-adrenoceptor blockade, emphasizing the versatility of spirocyclic scaffolds in diverse therapeutic areas .
Research Findings and Implications
- However, polar derivatives (e.g., pyridyloxy-substituted) show reduced potency, indicating a trade-off between lipophilicity and metabolic safety .
- Antibacterial Applications : Spirocyclic ciprofloxacin derivatives retain activity against resistant strains, offering a strategy to combat antibiotic resistance .
- Tuberculosis : The benzyl group’s lipophilicity enhances penetration into mycobacterial membranes, enabling MmpL3 inhibition .
Biological Activity
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific enzymes and proteins linked to diseases. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 245.36 g/mol. The compound exhibits a density of 1.06 g/cm³ and a boiling point of 354.4ºC at 760 mmHg, making it suitable for various chemical reactions and biological applications .
Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the primary biological activities of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is its potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of fatty acids and is implicated in chronic kidney diseases. By inhibiting sEH, the compound may help modulate inflammatory responses and protect against kidney damage .
Antituberculosis Activity
The compound has also shown promising activity against the MmpL3 protein in Mycobacterium tuberculosis, which is critical for the survival and virulence of this pathogen. In studies, derivatives of this compound were synthesized and tested against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis. The results indicated that these compounds exhibited higher activity than standard comparator drugs, suggesting their potential as new antituberculosis agents .
Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-:
- Inhibition Studies : Research demonstrated that this compound effectively binds to the active site of MmpL3, blocking its function and inhibiting bacterial growth .
- Molecular Docking : Molecular docking studies have been performed to optimize the structure for enhanced activity against M. tuberculosis, leading to the identification of several potent derivatives .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted distinct biological activities attributed to the unique spirocyclic framework of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- .
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- | Spirocyclic structure with nitrogen and oxygen | Potent sEH inhibitor; active against MmpL3 |
| 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol | Hydroxyl group at position 4 | Potentially altered biological activity due to hydroxyl group |
| 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride | Different positioning of oxygen and nitrogen | Varies in biological activity compared to target compound |
Case Study 1: Antituberculosis Efficacy
A study published in August 2024 detailed the synthesis and evaluation of derivatives based on the spirocyclic scaffold of 1-Oxa-9-azaspiro[5.5]undecane against M. tuberculosis. The findings indicated that these derivatives exhibited significant antibacterial activity, particularly against multiresistant strains, outperforming traditional antibiotics .
Case Study 2: Kidney Disease Modulation
Another research effort focused on the role of sEH inhibition by this compound in models of chronic kidney disease. Results suggested that treatment with 1-Oxa-9-azaspiro[5.5]undecane led to reduced inflammation and improved renal function markers, supporting its potential therapeutic use in kidney-related disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Oxa-9-azaspiro[5.5]undecane derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of spirocyclic compounds like 1-Oxa-9-azaspiro[5.5]undecane derivatives often involves multi-component reactions or cyclization strategies. For example, spiro compounds can be synthesized via condensation reactions using aldehydes and amines, as demonstrated in the preparation of related azaspiro derivatives (e.g., benzaldehyde and cyclopropylamine reacting to form N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) . Key factors include solvent choice (e.g., MeOH/MeCN mixtures), temperature control to avoid side reactions, and chromatographic purification (e.g., preparative HPLC for diastereomer separation). Yields (e.g., 30% in one case) may vary due to steric hindrance or competing pathways .
Q. How are structural and stereochemical properties of 1-Oxa-9-azaspiro[5.5]undecane derivatives characterized?
- Methodological Answer : Characterization typically employs:
- NMR spectroscopy : To confirm spirocyclic connectivity and substituent positions via coupling constants and NOE effects.
- IR spectroscopy : For identifying functional groups like carbonyls or ethers in the spiro framework.
- X-ray crystallography : Resolves absolute stereochemistry, critical for understanding biological activity .
- Elemental analysis : Validates molecular formula purity. For example, derivatives synthesized via pyrrolidine reactions were confirmed using these techniques .
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways and optimizing spirocyclic compound synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and intermediates in spirocycle formation. For instance, ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases may further predict regioselectivity in multi-component reactions .
Q. How can diastereomeric mixtures of 1-Oxa-9-azaspiro[5.5]undecane derivatives be resolved, and what analytical challenges arise?
- Methodological Answer : Diastereomers (e.g., 2:1 mixtures) can be separated via preparative HPLC using chiral stationary phases (e.g., polysaccharide-based columns). Challenges include:
- Peak overlap : Addressed by optimizing mobile phase composition (e.g., MeCN/H2O gradients).
- Scalability : Transitioning from analytical to preparative columns while maintaining resolution.
Post-separation, stereochemical assignment requires advanced NMR (e.g., NOESY) or X-ray analysis .
Q. What strategies address contradictions in reported spectral data for structurally similar azaspiro compounds?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., due to solvent effects or tautomerism) can be resolved by:
- Standardized protocols : Using deuterated solvents and consistent concentration levels.
- Comparative databases : Cross-referencing with high-quality reference spectra (e.g., PharmEur standards for azaspiro impurities) .
- Dynamic NMR : To detect conformational exchange in spiro systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
